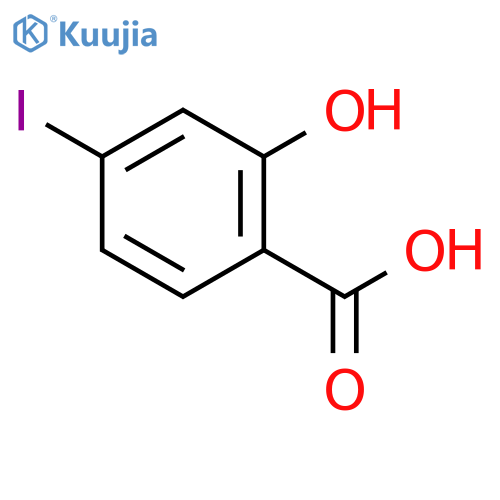

Cas no 16870-28-3 (2-Hydroxy-4-iodobenzoic acid)

2-Hydroxy-4-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-iodobenzoic acid

- Benzoic acid,2-hydroxy-4-iodo-

- 4-iodosalicylic acid

- 2-hydroxy-4-iodo-benzoic acid

- Benzoic acid, 2-hydroxy-4-iodo-

- PubChem3888

- 4-iodo salicylic acid

- 4-iodo-salicylic acid

- UQOZVZTUJNRMBV-UHFFFAOYSA-N

- 8615AA

- NSC109096

- AS02196

- A20354

- J-010475

- Q229989

- SY064247

- 2-Hydroxy-4-iodobenzoic acid, 97%

- EN300-183109

- MFCD00061127

- DTXSID00168598

- SCHEMBL980376

- 16870-28-3

- Z367679324

- CS-0103689

- AS-37621

- 2-Hydroxy-4-iodobenzoicacid

- NSC 109096

- AKOS005147285

- NSC-109096

- AI3-33606

- FT-0654953

- NS00025536

- DTXCID8091089

- DB-021177

-

- MDL: MFCD00061127

- インチ: 1S/C7H5IO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)

- InChIKey: UQOZVZTUJNRMBV-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C([H])C(C(=O)O[H])=C(C=1[H])O[H]

計算された属性

- せいみつぶんしりょう: 263.92800

- どういたいしつりょう: 263.928

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 57.5

じっけんとくせい

- 密度みつど: 2.2±0.1 g/cm3

- ゆうかいてん: 229-234 °C

- ふってん: 362.6±37.0 °C at 760 mmHg

- フラッシュポイント: 173.1±26.5 °C

- 屈折率: 1.712

- PSA: 57.53000

- LogP: 1.69500

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-Hydroxy-4-iodobenzoic acid セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H318

- 警告文: P280-P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1 / PGIII

- WGKドイツ:1

- 危険カテゴリコード: 25-41

- セキュリティの説明: 26-39-45

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

2-Hydroxy-4-iodobenzoic acid 税関データ

- 税関コード:2918290000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

2-Hydroxy-4-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-183109-5.0g |

2-hydroxy-4-iodobenzoic acid |

16870-28-3 | 95.0% | 5.0g |

$44.0 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34745-25g |

2-Hydroxy-4-iodobenzoic acid |

16870-28-3 | 95% | 25g |

¥714.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM636-5g |

2-Hydroxy-4-iodobenzoic acid |

16870-28-3 | 95+% | 5g |

¥497.0 | 2023-04-08 | |

| eNovation Chemicals LLC | D952590-25g |

Benzoic acid, 2-hydroxy-4-iodo- |

16870-28-3 | 95+% | 25g |

$155 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174329-250mg |

2-Hydroxy-4-iodobenzoic acid |

16870-28-3 | 98% | 250mg |

¥53 | 2023-04-15 | |

| Apollo Scientific | OR41184-25g |

4-Iodosalicylic acid |

16870-28-3 | 98% | 25g |

£109.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H167820-1g |

2-Hydroxy-4-iodobenzoic acid |

16870-28-3 | 97% | 1g |

¥79.90 | 2023-09-02 | |

| TRC | H943673-100mg |

2-Hydroxy-4-iodobenzoic Acid |

16870-28-3 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Chemenu | CM156524-100g |

2-Hydroxy-4-iodobenzoic acid |

16870-28-3 | 95% | 100g |

$592 | 2021-06-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34745-1g |

2-Hydroxy-4-iodobenzoic acid |

16870-28-3 | 95% | 1g |

¥42.0 | 2024-07-18 |

2-Hydroxy-4-iodobenzoic acid 関連文献

-

2. Intramolecular general acid catalysis of phosphate monoester hydrolysis. The hydrolysis of salicyl phosphateR. H. Bromilow,A. J. Kirby J. Chem. Soc. Perkin Trans. 2 1972 149

2-Hydroxy-4-iodobenzoic acidに関する追加情報

Recent Advances in the Application of 2-Hydroxy-4-iodobenzoic Acid (CAS: 16870-28-3) in Chemical Biology and Pharmaceutical Research

2-Hydroxy-4-iodobenzoic acid (CAS: 16870-28-3) is a halogenated benzoic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of both hydroxyl and iodo functional groups on the aromatic ring, serves as a valuable building block in the synthesis of bioactive molecules and as a probe in biochemical studies. Recent studies have explored its potential in drug development, particularly in the design of enzyme inhibitors and radiopharmaceuticals.

One of the most notable advancements involves the use of 2-Hydroxy-4-iodobenzoic acid as a precursor in the synthesis of iodinated tyrosine kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against epidermal growth factor receptor (EGFR) mutants, which are often implicated in non-small cell lung cancer. The iodine atom at the 4-position was found to enhance binding affinity through halogen bonding interactions with key residues in the ATP-binding pocket of the kinase.

In the field of radiopharmaceuticals, 2-Hydroxy-4-iodobenzoic acid has been utilized as a scaffold for the development of iodine-123 and iodine-131 labeled tracers. A recent study in Nuclear Medicine and Biology highlighted its role in the synthesis of a novel SPECT imaging agent for amyloid plaque detection in Alzheimer's disease. The compound's ability to chelate radioactive iodine while maintaining favorable pharmacokinetic properties makes it an attractive candidate for diagnostic applications.

From a chemical biology perspective, researchers have exploited the reactivity of 2-Hydroxy-4-iodobenzoic acid in palladium-catalyzed cross-coupling reactions. A 2024 publication in Chemical Communications reported its successful application in Suzuki-Miyaura couplings to generate diverse biaryl libraries for high-throughput screening. The ortho-hydroxy group was found to facilitate chelation-assisted C-H activation, enabling regioselective functionalization of the aromatic ring.

Recent investigations have also explored the antimicrobial properties of 2-Hydroxy-4-iodobenzoic acid derivatives. A team at the University of Tokyo discovered that certain halogenated analogs exhibit broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA. The mechanism of action appears to involve disruption of bacterial membrane integrity and inhibition of folate biosynthesis pathways.

In conclusion, 2-Hydroxy-4-iodobenzoic acid (CAS: 16870-28-3) continues to emerge as a multifunctional tool in pharmaceutical research and chemical biology. Its unique structural features enable diverse applications ranging from drug discovery to molecular imaging. Future research directions may focus on expanding its utility in targeted drug delivery systems and as a versatile intermediate in combinatorial chemistry approaches.

16870-28-3 (2-Hydroxy-4-iodobenzoic acid) 関連製品

- 89942-34-7(4-Iodo-2-methoxybenzoic Acid)

- 520-79-6(3-Iodo-2-hydroxybenzoic Acid)

- 119-30-2(5-Iodosalycilic acid, Tech.)

- 1006204-93-8(N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide)

- 1261674-38-7(Ethyl 2-methoxy-5-(trifluoromethoxy)phenylacetate)

- 1157204-81-3(1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one)

- 2228230-13-3(4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid)

- 2639426-61-0(Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate)

- 2137917-48-5(methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine)

- 1334371-02-6(1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide)